2-(4-ethylphenyl)-5-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic heterocyclic scaffold known for its pharmacological relevance. The structure is substituted at position 2 with a 4-ethylphenyl group and at position 5 with a [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl moiety. The compound’s molecular weight (calculated as ~449.5 g/mol) and substituent arrangement suggest moderate solubility in organic solvents, a property critical for bioavailability .
Properties
IUPAC Name |
2-(4-ethylphenyl)-5-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-4-19-9-11-20(12-10-19)22-15-24-26(31)29(13-14-30(24)28-22)16-23-18(3)32-25(27-23)21-8-6-5-7-17(21)2/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKPOBYXEWRSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethylphenyl)-5-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of inflammation and pain management. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure
The compound features a pyrazolo[1,5-a]pyrazin core, which is known for its pharmacological properties. The presence of an oxazole ring and ethylphenyl substituent suggests possible interactions with biological receptors and enzymes.
Research indicates that compounds with similar structures often act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammatory processes. Inhibiting COX-II can lead to reduced inflammation and pain relief.
Table 1: Comparison of COX Inhibition Potency
| Compound Name | IC50 (μM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
| PYZ4 | 0.011 | Not specified |
Note: IC50 values represent the concentration required to inhibit 50% of the enzyme activity.
Biological Activity Studies
In vitro Studies : Preliminary studies have shown that the compound exhibits moderate to high inhibitory activity against COX-II with IC50 values ranging from 0.52 to 22.25 μM. The selectivity towards COX-II over COX-I was also noted, indicating a favorable side effect profile compared to traditional NSAIDs.
In vivo Studies : Animal models have demonstrated significant anti-inflammatory effects when treated with this compound. For instance, a study reported a 64.28% inhibition of inflammation compared to a control group treated with Celecoxib, which showed a 57.14% reduction.
Case Studies
- Anti-inflammatory Efficacy : A study conducted on rats showed that administration of the compound resulted in reduced paw edema in response to carrageenan-induced inflammation.
- Pain Management : In another study focusing on pain models, the compound demonstrated analgesic properties comparable to established pain relievers.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a low acute toxicity profile; however, further studies are necessary to fully understand its safety in long-term use.
Table 2: Toxicity Profile
| Toxicity Type | Observation |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The target compound lacks electron-withdrawing groups (e.g., chloro, methoxy) present in the analogue from , which may reduce its reactivity but enhance metabolic stability.
- Compared to pyrazole-quinazoline hybrids , the pyrazolo[1,5-a]pyrazin-4-one core may offer superior π-conjugation, favoring interactions with aromatic residues in enzyme binding pockets.
Bioactivity and Target Interactions
- Bioactivity Clustering : Evidence from indicates that compounds with pyrazolo-heterocyclic cores cluster together in hierarchical bioactivity profiling, suggesting shared targets (e.g., kinases, GPCRs).
- Chromatographic Behavior: The target compound’s aromatic substituents may result in longer retention times on SWCNT columns compared to less aromatic analogues, as seen in .
- Metabolite Dereplication : Molecular networking (MS/MS cosine scores >0.8) would group the target compound with oxazole- and pyrazine-containing metabolites, aiding in rapid dereplication.
Pharmacokinetic and Toxicity Considerations
- Thiazole-containing analogues (e.g., ) exhibit higher logP values (~3.5–4.0) than the target compound (~2.8), suggesting better aqueous solubility for the latter.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
